2-(4-Pentyloxybenzoyl)oxazol

Übersicht

Beschreibung

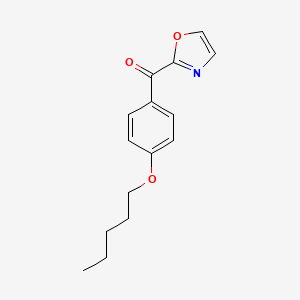

“2-(4-Pentyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C15H17NO3 . It’s a part of the oxazole family, which is a class of compounds containing a five-membered ring with an oxygen atom, a nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The oxazole ring, a key component of “2-(4-Pentyloxybenzoyl)oxazole”, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The specific molecular structure of “2-(4-Pentyloxybenzoyl)oxazole” is not explicitly mentioned in the sources I found.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Oxazolverbindungen, einschließlich “2-(4-Pentyloxybenzoyl)oxazol”, sind in verschiedenen biologischen Aktivitäten vorhanden . Aufgrund ihrer Fähigkeit, sich leicht mit einem breiten Spektrum von Rezeptoren und Enzymen in biologischen Systemen durch verschiedene nicht-kovalente Wechselwirkungen zu verbinden, sind Oxazol-basierte Moleküle zu einem wichtigen heterocyclischen Kern geworden . Sie haben weltweit Aufmerksamkeit von Forschern erhalten, was sie dazu veranlasst hat, verschiedene Oxazolderivate zu synthetisieren .

Arzneimittelforschung

Der Oxazolring, mit einem Stickstoffatom und einem Sauerstoffatom, ist als ein primäres Gerüst für die Arzneimittelforschung bekannt . Aufgrund ihrer strukturellen und chemischen Vielfalt ermöglichen Oxazol-basierte Moleküle als zentrales Gerüst verschiedene Arten von Wechselwirkungen mit verschiedenen Rezeptoren und Enzymen, was zu einer breiten biologischen Aktivität führt . Sie nehmen eine Schlüsselposition in der medizinischen Chemie ein, zeigen ihren enormen Entwicklungswert und begünstigten die Entdeckung neuer potenzieller Therapeutika .

Antibakterielle Aktivität

Einige Oxazolderivate haben eine signifikante antibakterielle Aktivität gezeigt . Zum Beispiel wurde 2-Amino-oxazol / 4-substituiertes Phenyl-oxazol synthetisiert und auf seine antibakterielle Wirksamkeit untersucht. Einige der Moleküle haben eine höhere Aktivität gezeigt, d.h. ein Hemmhof von 18 mm bis 22 mm bei grampositiven Bakterien, 16 mm bis 18 mm bei gramnegativen Bakterien .

Antifungal Aktivität

Neben der antibakteriellen Aktivität zeigen einige Oxazolderivate auch eine antifungale Wirksamkeit . Das gleiche 2-Amino-oxazol / 4-substituierte Phenyl-oxazol zeigte einen Hemmhof von 16 mm bis 19 mm bei Pilzen .

Entzündungshemmende Aktivität

Es wurde festgestellt, dass Oxazolderivate eine entzündungshemmende Aktivität aufweisen . Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung der biologischen Aktivitäten .

Antidiabetische Aktivität

Es wurde auch festgestellt, dass Oxazolderivate eine antidiabetische Aktivität aufweisen . Zum Beispiel wird Aleglitazar, ein Oxazolderivat, als Antidiabetikum eingesetzt .

Antiobesity Aktivität

Es wurde festgestellt, dass einige Oxazolderivate eine Antiobesity-Aktivität aufweisen . Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung der biologischen Aktivitäten .

Antioxidative Aktivität

Es wurde auch festgestellt, dass Oxazolderivate eine antioxidative Aktivität aufweisen . Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung der biologischen Aktivitäten .

Zusammenfassend lässt sich sagen, dass “this compound” und andere Oxazolderivate eine breite Palette von Anwendungen in der wissenschaftlichen Forschung haben, insbesondere im Bereich der medizinischen Chemie. Ihre vielfältigen biologischen Aktivitäten machen sie für die Arzneimittelforschung und -synthese wertvoll .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Pentyloxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including 2-(4-Pentyloxybenzoyl)oxazole, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

The effects of 2-(4-Pentyloxybenzoyl)oxazole on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate the activity of tyrosine kinases, which are crucial for cell signaling and growth . Additionally, 2-(4-Pentyloxybenzoyl)oxazole may affect the expression of genes involved in inflammatory responses, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(4-Pentyloxybenzoyl)oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, oxazole compounds have been found to interact with DNA, influencing gene expression and cellular processes . The binding interactions of 2-(4-Pentyloxybenzoyl)oxazole with enzymes and receptors can result in changes in their conformation and activity, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Pentyloxybenzoyl)oxazole in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that oxazole derivatives can undergo nucleophilic fragmentation under certain conditions, affecting their stability and activity . Long-term exposure to 2-(4-Pentyloxybenzoyl)oxazole in in vitro and in vivo studies may reveal changes in cellular behavior and function over time.

Dosage Effects in Animal Models

The effects of 2-(4-Pentyloxybenzoyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of 2-(4-Pentyloxybenzoyl)oxazole is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

2-(4-Pentyloxybenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Oxazole derivatives have been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . The metabolic pathways of 2-(4-Pentyloxybenzoyl)oxazole can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(4-Pentyloxybenzoyl)oxazole within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2-(4-Pentyloxybenzoyl)oxazole in specific tissues or cellular compartments can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of 2-(4-Pentyloxybenzoyl)oxazole plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence the localization of 2-(4-Pentyloxybenzoyl)oxazole, affecting its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJZHHIRKAETJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642100 | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-26-4 | |

| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)